![molecular formula C8H13NS B13886493 1-(4-Methylthiophen-3-yl)propan-1-amine](/img/structure/B13886493.png)
1-(4-Methylthiophen-3-yl)propan-1-amine
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Overview
Description
1-(4-Methylthiophen-3-yl)propan-1-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the fourth position of the thiophene ring and a propan-1-amine group attached to the first position.
Preparation Methods
The synthesis of 1-(4-Methylthiophen-3-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Reaction Conditions: The thiophene derivative undergoes alkylation with a suitable alkyl halide under basic conditions to introduce the propan-1-amine group.
Catalysts and Solvents: Commonly used catalysts include palladium or nickel complexes, and solvents such as dimethylformamide or tetrahydrofuran are employed to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
1-(4-Methylthiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming substituted amines.
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases, and reactions are often conducted under controlled temperature and pressure conditions
Scientific Research Applications
1-(4-Methylthiophen-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-microbial, and anti-cancer properties.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylthiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(4-Methylthiophen-3-yl)propan-1-amine can be compared with other thiophene derivatives:
Similar Compounds: Examples include 1-(2,5-Dimethylthiophen-3-yl)propan-1-amine and 1-(4-Methylthiophen-2-yl)propan-1-amine.
Properties
Molecular Formula |
C8H13NS |
---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
1-(4-methylthiophen-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-3-8(9)7-5-10-4-6(7)2/h4-5,8H,3,9H2,1-2H3 |
InChI Key |
OBBTVQDIDBHWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CSC=C1C)N |
Origin of Product |
United States |
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